Triazene, 3,3-diethyl-1-(p-acetamidophenyl)-
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Overview
Description
Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- is a member of the triazene family, characterized by the presence of a triazene group (-NNN-). This compound is notable for its versatility in various biological, physical, and chemical applications. Triazene compounds are recognized for their ability to form stable complexes with metals, making them valuable in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazene, 3,3-diethyl-1-(p-acetamidophenyl)- typically involves the reaction of an amine with a diazonium salt. The process begins with the formation of the diazonium salt from an aromatic amine, followed by its reaction with a secondary amine to form the triazene compound. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of triazene compounds generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .
Scientific Research Applications
Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Medicine: Explored for its use in targeted drug delivery systems.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of triazene, 3,3-diethyl-1-(p-acetamidophenyl)- involves its interaction with biological molecules. The compound can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyltriazene: Another triazene compound with similar coordination properties but different functional groups.
1-(2-Benzamide)-3-(3-nitrophenyl) triazene: Exhibits similar stability and reactivity but with different substituents.
1-(2-Benzamide)-3-(4-nitrophenyl) triazene: Similar to the above compound but with a different positional isomer.
Uniqueness
Triazene, 3,3-diethyl-1-(p-acetamidophenyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an anticancer agent highlight its versatility and importance in various fields of research .
Properties
CAS No. |
2313-81-7 |
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Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-[4-(diethylaminodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N4O/c1-4-16(5-2)15-14-12-8-6-11(7-9-12)13-10(3)17/h6-9H,4-5H2,1-3H3,(H,13,17) |
InChI Key |
KQASLUSNVDZDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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